molecular formula C13H11N5O2 B5549740 3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine

3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine

Cat. No.: B5549740
M. Wt: 269.26 g/mol
InChI Key: XTNFEDIUJGGBII-UHFFFAOYSA-N
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Description

3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine is a heterocyclic compound that features a benzotriazepine core with a nitro group at the 3-position and a pyridinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine typically involves the following steps:

    Formation of the Benzotriazepine Core: This can be achieved through the cyclization of appropriate precursors such as ortho-substituted anilines with nitro groups.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using a pyridinyl boronic acid or pyridinyl halide.

    Final Cyclization and Purification: The final product is obtained through cyclization and subsequent purification steps, such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.

    Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride (NaH)

    Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride)

Major Products

    Reduction of Nitro Group: 3-Amino-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine

    Substitution Products: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its potential anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and receptors involved in inflammatory pathways.

    Pathways Involved: The compound may inhibit specific signaling pathways, leading to reduced inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3-Nitro-1,2-dihydro-2,3,4-benzotriazepine: Lacks the pyridinyl group, which may affect its biological activity.

    5-Pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine: Lacks the nitro group, which may influence its reactivity and interactions.

Uniqueness

3-Nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine is unique due to the presence of both the nitro and pyridinyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-nitro-5-pyridin-3-yl-1,2-dihydro-2,3,4-benzotriazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c19-18(20)17-15-9-10-4-1-2-6-12(10)13(16-17)11-5-3-7-14-8-11/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTNFEDIUJGGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=NN(N1)[N+](=O)[O-])C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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